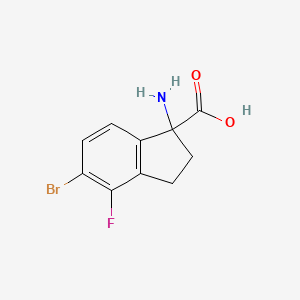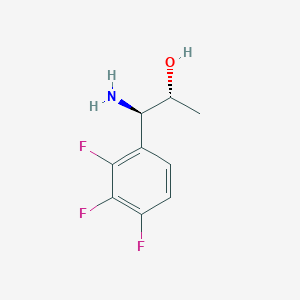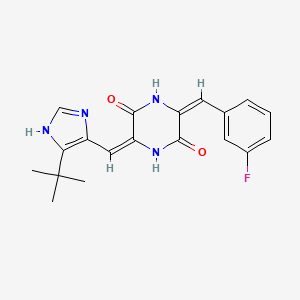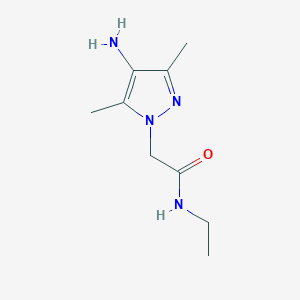
1-Chloro-4-(hexyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(hexyloxy)benzene: is an organic compound with the molecular formula C12H17ClO It is a derivative of benzene, where a chlorine atom is substituted at the para position and a hexyloxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(hexyloxy)benzene can be synthesized through a series of organic reactions. One common method involves the nucleophilic substitution reaction of 1-chloro-4-nitrobenzene with hexanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(hexyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hexyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, DMF, reflux conditions.
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution: Various substituted benzene derivatives.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Scientific Research Applications
1-Chloro-4-(hexyloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-chloro-4-(hexyloxy)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The hexyloxy group can participate in various reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-Chloro-4-nitrobenzene: Similar structure but with a nitro group instead of a hexyloxy group.
1-Chloro-4-methoxybenzene: Similar structure but with a methoxy group instead of a hexyloxy group.
1-Bromo-4-(hexyloxy)benzene: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 1-Chloro-4-(hexyloxy)benzene is unique due to the presence of the hexyloxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific applications where the hexyloxy group plays a crucial role in the compound’s behavior and interactions.
Properties
CAS No. |
6345-84-2 |
|---|---|
Molecular Formula |
C12H17ClO |
Molecular Weight |
212.71 g/mol |
IUPAC Name |
1-chloro-4-hexoxybenzene |
InChI |
InChI=1S/C12H17ClO/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9H,2-5,10H2,1H3 |
InChI Key |
NHRQHXRDQZDFIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13054334.png)



![(NE)-N-[(3-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B13054359.png)


![6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B13054373.png)
![3-[(1S,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13054374.png)

